![molecular formula C44H68Br2N2O2S2 B13132029 (E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)
(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bithieno[3,2-b]pyrrolylidene core, which is functionalized with dibromo and bis(2-hexyldecyl) groups, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione typically involves multiple steps, starting from the preparation of the bithieno[3,2-b]pyrrolylidene core. This core can be synthesized through a series of condensation reactions involving thiophene derivatives and pyrrole. The dibromo functionalization is achieved through bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions. The bis(2-hexyldecyl) groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the stoichiometry of the reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions
(E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dibromo groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
(E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of (E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The dibromo groups can also facilitate the formation of reactive intermediates, enhancing its reactivity and biological activity.
相似化合物的比较
Similar Compounds
- (E)-2,2’-dibromo-4,4’-bis(2-octyldodecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione
- (E)-2,2’-dibromo-4,4’-bis(2-decyltetradecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione
Uniqueness
(E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is unique due to its specific alkyl chain length and branching, which can influence its solubility, reactivity, and interaction with biological targets. The presence of dibromo groups also enhances its reactivity, making it a versatile compound for various chemical transformations and applications.
属性
分子式 |
C44H68Br2N2O2S2 |
|---|---|
分子量 |
881.0 g/mol |
IUPAC 名称 |
(6E)-2-bromo-6-[2-bromo-4-(2-hexyldecyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-hexyldecyl)thieno[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C44H68Br2N2O2S2/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)31-47-35-29-37(45)51-41(35)39(43(47)49)40-42-36(30-38(46)52-42)48(44(40)50)32-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-30,33-34H,5-28,31-32H2,1-4H3/b40-39+ |
InChI 键 |
CIYZMQWGQPDHBS-XQQUEIPISA-N |
手性 SMILES |
CCCCCCCCC(CCCCCC)CN1C2=C(/C(=C\3/C4=C(C=C(S4)Br)N(C3=O)CC(CCCCCC)CCCCCCCC)/C1=O)SC(=C2)Br |
规范 SMILES |
CCCCCCCCC(CCCCCC)CN1C2=C(C(=C3C4=C(C=C(S4)Br)N(C3=O)CC(CCCCCC)CCCCCCCC)C1=O)SC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



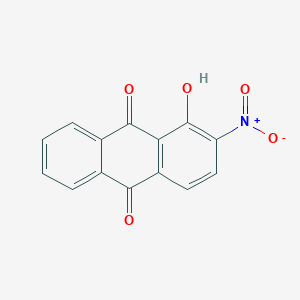
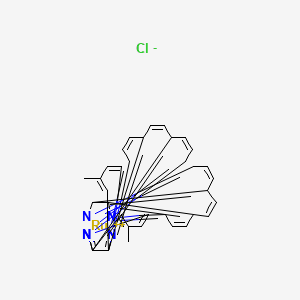
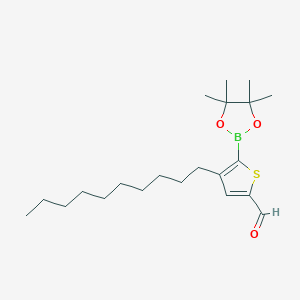
![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)
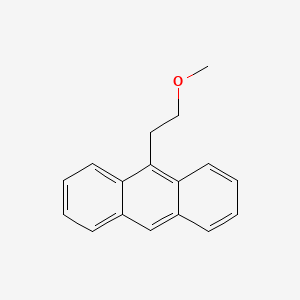
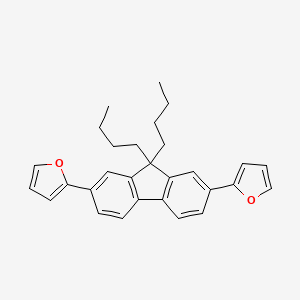



![2-Ethynyl-9,9'-spirobi[fluorene]](/img/structure/B13131990.png)
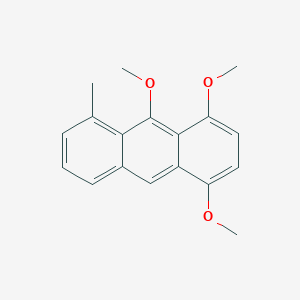
![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)

